molecular formula C16H20O5 B1252801 Cladosporin CAS No. 35818-31-6

Cladosporin

Cat. No.: B1252801
CAS No.: 35818-31-6
M. Wt: 292.33 g/mol
InChI Key: WOMKDMUZNBFXKG-ZWKOPEQDSA-N
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Mechanism of Action

Target of Action

Cladosporin, also known as Asperentin, primarily targets the Lysyl-tRNA Synthetase (KRS) . KRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid lysine to its corresponding tRNA molecule .

Mode of Action

This compound interacts with its target, KRS, by inhibiting protein synthesis . This specific inhibition of protein synthesis is what gives this compound its potent, nanomolar, antiparasitic activity against both Plasmodium falciparum blood and liver stages .

Biochemical Pathways

The biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting KRS, this compound disrupts the normal function of this pathway, leading to a decrease in protein production . This disruption can have downstream effects on various cellular processes that rely on protein synthesis.

Pharmacokinetics

It’s known that this compound is a naturally occurring fungal metabolite mainly isolated from the endophytic fungus cladosporium cladosporioides . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antiparasitic activity. By inhibiting protein synthesis, this compound can effectively kill parasites such as Plasmodium falciparum . Additionally, this compound has shown potent antibacterial, antifungal, insecticidal, and anti-inflammatory activities, as well as plant growth regulatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s potency can be affected by the presence of other organisms, the pH of the environment, and the temperature . .

Biochemical Analysis

Biochemical Properties

Cladosporin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with lysyl-tRNA synthetase, an enzyme essential for protein synthesis. This compound specifically inhibits the plasmodial lysyl-tRNA synthetase, thereby disrupting protein synthesis in the malaria parasite. This selective inhibition is significant as it demonstrates this compound’s potential as an antimalarial agent . Additionally, this compound has been reported to inhibit spore generation in Penicillium and Aspergillus species, indicating its antifungal properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In Plasmodium falciparum, this compound disrupts protein synthesis by inhibiting lysyl-tRNA synthetase, leading to the death of the parasite. In other cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antifungal activity involves the inhibition of spore generation and the uptake of uracil and leucine into Bacillus brevis cells . These effects highlight the compound’s potential as a broad-spectrum antimicrobial agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds specifically to the active site of lysyl-tRNA synthetase in Plasmodium falciparum, preventing the enzyme from catalyzing the attachment of lysine to its corresponding tRNA. This inhibition halts protein synthesis, ultimately leading to the death of the parasite . Additionally, this compound’s antifungal activity is attributed to its ability to inhibit spore generation and disrupt cellular processes in fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro studies have shown that this compound maintains its inhibitory activity against Plasmodium falciparum over extended periods, making it a promising candidate for antimalarial drug development

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits potent antiparasitic activity at nanomolar concentrations against Plasmodium falciparum At higher doses, this compound may exhibit toxic or adverse effects It is crucial to determine the optimal dosage that maximizes its therapeutic benefits while minimizing potential toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key interactions is with lysyl-tRNA synthetase, where this compound inhibits the enzyme’s activity, disrupting protein synthesis in Plasmodium falciparum . Additionally, this compound’s antifungal activity involves its interaction with enzymes involved in spore generation and cellular metabolism in fungi . These interactions highlight the compound’s potential as a versatile antimicrobial agent.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In Plasmodium falciparum, this compound is selectively taken up by the parasite, allowing it to exert its inhibitory effects on lysyl-tRNA synthetase . The compound’s distribution within cells and tissues is crucial for its efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. In Plasmodium falciparum, this compound localizes to the cytoplasm, where it interacts with lysyl-tRNA synthetase and inhibits protein synthesis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Chemical Reactions Analysis

Cladosporin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: this compound can undergo substitution reactions to form new compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Properties

IUPAC Name

(3R)-6,8-dihydroxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-9-3-2-4-12(20-9)8-13-6-10-5-11(17)7-14(18)15(10)16(19)21-13/h5,7,9,12-13,17-18H,2-4,6,8H2,1H3/t9-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMKDMUZNBFXKG-ZWKOPEQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35818-31-6
Record name Cladosporin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35818-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cladosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035818316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLADOSPORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PR0D5FI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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